molecular formula C15H16ClNO2 B10847852 2,3,5-trimethyl-6-(pyridin-3-ylmethyl)cyclohexa-2,5-diene-1,4-dione;hydrochloride

2,3,5-trimethyl-6-(pyridin-3-ylmethyl)cyclohexa-2,5-diene-1,4-dione;hydrochloride

Cat. No.: B10847852
M. Wt: 277.74 g/mol
InChI Key: FBOCJGYMOAAFSO-UHFFFAOYSA-N
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Description

CV-6504.HCL, also known as 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone hydrochloride, is a small molecule drug initially developed by Takeda Pharmaceutical Co., Ltd. It functions as a dual inhibitor of thromboxane A2 synthase and 5-lipoxygenase, making it a potential therapeutic agent for various diseases, including neoplasms, digestive system disorders, and endocrine and metabolic diseases .

Preparation Methods

The synthesis of CV-6504.HCL involves the reaction of 2,3,5-trimethyl-1,4-benzoquinone with 3-pyridylmethyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt form .

Chemical Reactions Analysis

CV-6504.HCL undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various hydroxylated metabolites.

    Reduction: The quinone moiety can be reduced to hydroquinone derivatives.

    Substitution: The methyl groups on the benzoquinone ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

CV-6504

Mechanism of Action

CV-6504.HCL exerts its effects by inhibiting the activity of thromboxane A2 synthase and 5-lipoxygenase. These enzymes are involved in the production of pro-inflammatory and pro-thrombotic mediators. By inhibiting these enzymes, CV-6504.HCL reduces the levels of thromboxane A2 and leukotrienes, thereby exerting anti-inflammatory and anti-thrombotic effects. The compound also scavenges reactive oxygen species, providing additional protective effects against oxidative stress .

Comparison with Similar Compounds

CV-6504.HCL is unique due to its dual inhibitory action on thromboxane A2 synthase and 5-lipoxygenase. Similar compounds include:

    Zileuton: A selective 5-lipoxygenase inhibitor used in the treatment of asthma.

    Aspirin: An inhibitor of cyclooxygenase enzymes, which also affects thromboxane A2 production.

    Montelukast: A leukotriene receptor antagonist used in the management of asthma and allergic rhinitis.

Compared to these compounds, CV-6504.HCL offers a broader range of inhibitory effects, making it potentially more effective in conditions involving both thromboxane and leukotriene pathways .

Properties

Molecular Formula

C15H16ClNO2

Molecular Weight

277.74 g/mol

IUPAC Name

2,3,5-trimethyl-6-(pyridin-3-ylmethyl)cyclohexa-2,5-diene-1,4-dione;hydrochloride

InChI

InChI=1S/C15H15NO2.ClH/c1-9-10(2)15(18)13(11(3)14(9)17)7-12-5-4-6-16-8-12;/h4-6,8H,7H2,1-3H3;1H

InChI Key

FBOCJGYMOAAFSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)CC2=CN=CC=C2)C.Cl

Origin of Product

United States

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